molecular formula C13H10ClNO B151046 2-Amino-4'-chlorobenzophenone CAS No. 2894-51-1

2-Amino-4'-chlorobenzophenone

Cat. No. B151046
CAS RN: 2894-51-1
M. Wt: 231.68 g/mol
InChI Key: APHLSUBLNQBFTM-UHFFFAOYSA-N
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Description

2-Amino-4’-chlorobenzophenone is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 4 position replaced with a chlorine atom .


Synthesis Analysis

2-Aminobenzophenones can be synthesized from readily accessed acyl hydrazides via a two-step process involving an aryne-based molecular rearrangement followed by a one-pot addition–elimination procedure . The assembly of the scaffold is tolerant of a wide variety of functional groups, and the carbamate group on the product can be facilely removed to afford highly valuable 2-aminobenzophenones .


Molecular Structure Analysis

The molecular formula of 2-Amino-4’-chlorobenzophenone is C13H10ClNO . The structure of the molecule can be analyzed using UV-Visible and NMR spectroscopies .


Chemical Reactions Analysis

To make chlordiazepoxide, 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine, the resulting product is then reacted with chloracetyl chloride in acetic acid, resulting in 6-chloro-2-chloromethyl-4-phenylquinazolin-3-oxide, reaction with methylamine gives chlordiazepoxide .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4’-chlorobenzophenone is 231.68 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Crystal Structure Analysis

The synthesis and crystal structure of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime have been studied . The molecular conformation results from twisting of the phenyl and 2-amino-5-chloro benzene rings attached to the oxime group .

Cross-linking Agent

Amino-5-chlorobenzophenone is an ecologically friendly cross-linking agent .

Medical Applications

Benzophenone and related compounds have been reported to act as anti-allergic, anti-inflammatory, anti-asthmatic, and anti-anaphylactic agents .

Sunscreen Lotions

Benzophenone derivatives are widely used in sunscreen lotions, offering UV-A and UV-B protection .

Psycho-therapeutic Agents

2-Amino-5-chlorobenzophenone is used to produce intermediates for the synthesis of oxazolam drugs and intermediates for psycho-therapeutic agents, such as chlorodiazepoxide and diazepam .

Anti-mitotic Agents

2-Aminobenzophenone and its derivatives have importance because of their applications in heterocyclic synthesis and medicines, and are also used as anti-mitotic agents .

Analytical Applications

These are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Electrophilic Coupling Reagent

2-Amino-5-chloro-2′-fluorobenzophenone is suitable electrophilic coupling reagent for the determination of iron (III) in environmental waters, soils and industrial effluent samples .

Safety and Hazards

While specific safety and hazard information for 2-Amino-4’-chlorobenzophenone is not available, general precautions include ensuring adequate ventilation, wearing personal protective equipment, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

2-Aminobenzophenones are a very important class of compounds in medicinal and organic chemistry. They are useful starting materials for the synthesis of a wide variety of fine chemicals . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

Mechanism of Action

Target of Action

2-Amino-4’-chlorobenzophenone is a substituted benzophenone that is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of compounds with a wide range of central nervous system-related activities . They bind to an allosteric site on gamma-aminobutyric acid (GABA) receptors, leading to potentiation of the inhibitory effect of the GABA neurotransmitter .

Mode of Action

The mode of action of 2-Amino-4’-chlorobenzophenone is primarily through its role as a precursor in the synthesis of benzodiazepines . The compound undergoes various chemical reactions to form benzodiazepines such as diazepam, alprazolam, and chlordiazepoxide . These benzodiazepines then interact with GABA receptors to exert their therapeutic effects .

Biochemical Pathways

The synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone involves several steps. For example, the synthesis of lorazepam involves first reacting 2-Amino-4’-chlorobenzophenone with hydroxylamine. The resulting product is then reacted with chloroacetyl chloride to give a quinazolinone intermediate. A reaction with methylamine produces ring expansion and rearrangement, forming a benzodiazepine intermediate. This intermediate is then acetylated with acetic anhydride and undergoes hydrolysis to give lorazepam .

Pharmacokinetics

These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Amino-4’-chlorobenzophenone is the synthesis of benzodiazepines. These benzodiazepines have various therapeutic effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant effects . They exert these effects by enhancing the inhibitory effect of the GABA neurotransmitter in the central nervous system .

Action Environment

The action of 2-Amino-4’-chlorobenzophenone is influenced by various environmental factors. For instance, the synthesis of benzodiazepines from 2-Amino-4’-chlorobenzophenone can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the stability and efficacy of the synthesized benzodiazepines can be influenced by factors such as storage conditions and patient-specific factors .

properties

IUPAC Name

(2-aminophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHLSUBLNQBFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022200
Record name 2-Amino-4'-chlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4'-chlorobenzophenone

CAS RN

2894-51-1
Record name 2-Amino-4′-chlorobenzophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4'-chlorobenzophenone
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Record name 2-Amino-4'-chlorobenzophenone
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Record name 2-amino-4'-chlorobenzophenone
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Synthesis routes and methods

Procedure details

To a solution of [2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (11.6 g, 0.035 mol) dissolved in 200 mL HCl/ethyl acetate is stirred at RT. The ethyl acetate is removed in vacuo. The mixture is adjusted to pH10 by addition of aqueous NaOH. The mixture is extracted with ethyl acetate, dried over NaSO4 and concentrated. This provides the desired compound. This is used without further purification.
Name
[2-(4-Chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-4'-chlorobenzophenone in medicinal chemistry?

A1: 2-Amino-4'-chlorobenzophenone serves as a crucial starting material in the synthesis of various pharmacologically active compounds. Notably, it acts as a precursor in the development of novel N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, which exhibit promising affinity for the cholecystokinin (CCK2) receptor []. These benzodiazepines have potential applications in treating anxiety disorders.

Q2: Can you elaborate on the synthesis of 2-Amino-4'-chlorobenzophenone and its role as a building block?

A2: A novel synthesis route for 2-Amino-4'-chlorobenzophenone utilizes phthalic anhydride and chlorobenzene as starting materials []. This method proceeds through a series of reactions, including Friedel-Crafts acylation, acyl chloride formation, amidation, and finally, Hoffman degradation. This approach offers an efficient route with a 78.3% overall yield. The synthesized 2-Amino-4'-chlorobenzophenone acts as a versatile building block, particularly for constructing the benzodiazepine core structure through subsequent chemical transformations [].

Q3: What insights do structure-activity relationship (SAR) studies provide regarding the derivatives of 2-Amino-4'-chlorobenzophenone?

A3: SAR studies focusing on N1-substituted-3-propyl-1,4-benzodiazepine-2-ones, derived from 2-Amino-4'-chlorobenzophenone, reveal the impact of modifications at the N1 position on their binding affinity to the CCK2 receptor []. Specifically, introducing an allyl group at the N1 position significantly enhances the binding affinity. This finding highlights the importance of the N1 substituent in influencing the interaction of these compounds with the CCK2 receptor.

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